5-(1-benzofuran-2-yl)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazole
Overview
Description
5-(1-benzofuran-2-yl)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.10381361 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Research has shown that derivatives of imidazole, including those related to benzofuran and imidazole structures, have significant applications as corrosion inhibitors. These compounds have been assessed for their ability to protect mild steel in acidic environments, showcasing their effectiveness through gravimetric, electrochemical, SEM, and computational studies. The studies highlight their potential in forming protective layers on metal surfaces, indicating mixed-type behaviour and suggesting both physisorption and chemisorptions mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial Activity
Several studies have synthesized derivatives of benzofuran and imidazole to explore their antimicrobial activities. These compounds have been tested against various microbial strains, showing promising results in inhibiting the growth of bacteria and fungi. The research demonstrates the potential of such derivatives in the development of new antimicrobial agents, highlighting the importance of structural modifications to enhance efficacy (S. Shankerrao, Y. Bodke, S. Santoshkumar, 2017).
Electrophysiological Activity
The cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including structures similar to the compound , has been investigated. These studies have identified the potential of such compounds as selective class III agents, comparable in potency to known clinical trial candidates. This suggests their utility in developing treatments for arrhythmias and other cardiac conditions (T. K. Morgan, R. Lis, W. C. Lumma, et al., 1990).
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-1-(2-methylsulfonylethyl)-4-phenylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-26(23,24)12-11-22-14-21-19(15-7-3-2-4-8-15)20(22)18-13-16-9-5-6-10-17(16)25-18/h2-10,13-14H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVYOQWPDITRQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=NC(=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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